(4-Hydrazinophenyl)acetonitrile
Overview
Description
(4-Hydrazinophenyl)acetonitrile is an organic compound with the molecular formula C8H9N3 It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinophenyl)acetonitrile typically involves the reaction of 4-aminophenylacetonitrile with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:
Starting Material: 4-Aminophenylacetonitrile
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 8 hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Azo or azoxy compounds
Reduction: Primary amines
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
(4-Hydrazinophenyl)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.
Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays and studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4-Hydrazinophenyl)acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The nitrile group can also participate in interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)acetonitrile: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
(4-Hydrazinophenyl)methanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
(4-Hydrazinophenyl)ethanone:
Uniqueness
(4-Hydrazinophenyl)acetonitrile is unique due to the presence of both the hydrazine and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYDTXYULYNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306161 | |
Record name | (4-Hydrazinophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57411-91-3 | |
Record name | NSC174505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydrazinophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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